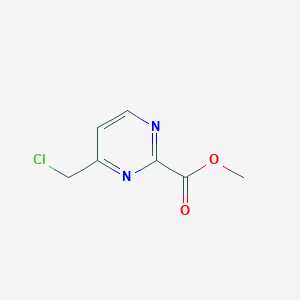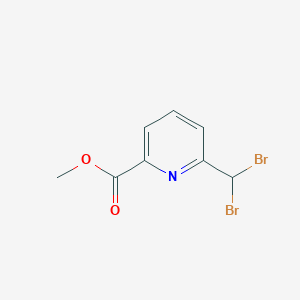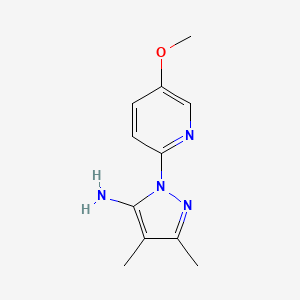
4-Methoxybut-2-ynyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybut-2-ynyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H14O4S It is a derivative of butynyl sulfonate and is characterized by the presence of a methoxy group and a methylbenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybut-2-ynyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxybut-2-yn-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxybut-2-ynyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Applications De Recherche Scientifique
4-Methoxybut-2-ynyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the modification of biomolecules and in the study of enzyme-catalyzed reactions.
Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Methoxybut-2-ynyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methoxy and alkyne groups provide sites for oxidation and reduction reactions, respectively. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-yn-2-yl 4-methylbenzenesulfonate: Similar structure but with a different substitution pattern on the alkyne group.
2-Hexyldecyl 4-methylbenzenesulfonate: Contains a longer alkyl chain, leading to different physical properties and reactivity.
Uniqueness
4-Methoxybut-2-ynyl 4-methylbenzenesulfonate is unique due to the presence of both a methoxy group and an alkyne group, which confer distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various chemicals.
Propriétés
Formule moléculaire |
C12H14O4S |
|---|---|
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
4-methoxybut-2-ynyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14O4S/c1-11-5-7-12(8-6-11)17(13,14)16-10-4-3-9-15-2/h5-8H,9-10H2,1-2H3 |
Clé InChI |
ZOASAMLTNKUXMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC#CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)






